molecular formula C20H20ClN3O4S3 B2587151 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate CAS No. 1396765-87-9

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B2587151
CAS No.: 1396765-87-9
M. Wt: 498.03
InChI Key: SZAJFKSJKZXSAQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate is a structurally complex small molecule featuring a benzothiazole-azetidine hybrid linked via an ester bond to a sulfonated piperidine-carboxylate moiety. The benzothiazole ring (a bicyclic aromatic system with sulfur and nitrogen) is known for conferring bioactivity in medicinal chemistry, particularly antimicrobial and anti-inflammatory properties .

Though direct studies on this compound are absent in the provided evidence, structurally analogous compounds (e.g., benzothiazole-pyrazolopyrimidine hybrids) demonstrate notable antimicrobial activity against Pseudomonas aeruginosa and Candida albicans, as well as anti-inflammatory effects via cyclooxygenase (COX) inhibition .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S3/c21-17-5-6-18(30-17)31(26,27)24-9-7-13(8-10-24)19(25)28-14-11-23(12-14)20-22-15-3-1-2-4-16(15)29-20/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAJFKSJKZXSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through the cyclization of a suitable amino alcohol with a halogenated compound under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the cyclization of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of a pyridine derivative under high pressure and temperature.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole, azetidine, thiophene, and piperidine intermediates using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structural features and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzothiazole-azetidine + sulfonated piperidine-carboxylate 5-Chlorothiophene sulfonyl Inferred: Antimicrobial, anti-inflammatory (based on benzothiazole derivatives)
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) Benzothiazole-pyrazolopyrimidine 3-Methyl, 4-phenyl Antimicrobial (vs. P. aeruginosa)
1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine Piperidine-thiadiazole Benzyl, thiadiazole-aminoethyl Potential CNS activity (Alzheimer’s target)
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylic acid Sulfonated piperidine-carboxylic acid 5-Chlorothiophene sulfonyl Intermediate for protease inhibitors
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone-piperidine Benzyl, chloro Inferred: Kinase or protease modulation

Key Observations :

  • The 5-chlorothiophene sulfonyl group, shared with the intermediate in , may improve metabolic stability compared to phenyl sulfonyl groups (e.g., ) due to reduced oxidative metabolism .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Synthetic Route
Target Compound ~529.0 (calculated) ~3.2 (estimated) Low (ester and sulfonyl groups) Multi-step: Likely involves coupling of azetidine and sulfonated piperidine intermediates
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylic acid () 309.79 1.8 Moderate (carboxylic acid) Sulfonation of piperidine followed by chlorothiophene coupling
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate () 356.81 2.5 Low (ester) Nucleophilic substitution on sulfonyl chloride

Key Observations :

  • The target compound’s higher molecular weight and ester linkage suggest lower aqueous solubility than its carboxylic acid analogue (), necessitating prodrug strategies for bioavailability.
  • Synthetic routes for analogues (e.g., ) often employ sulfonylation of piperidine precursors, followed by coupling to heterocyclic amines or esters, which may apply to the target compound .

Biological Activity

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural motifs that may contribute to its pharmacological properties, including anticancer and antimicrobial effects.

Chemical Structure

The compound comprises several key structural elements:

  • Benzothiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Azetidine ring : A four-membered nitrogen-containing ring that can influence the compound's reactivity and biological interactions.
  • Piperidine ring : Often associated with various pharmacological activities, including central nervous system effects.
  • Chlorothiophenesulfonyl group : This substitution may enhance the compound's bioactivity through improved binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes involved in cellular metabolism, particularly in cancerous cells. By binding to these enzymes or receptors, it can disrupt normal cellular functions, leading to apoptosis or cell cycle arrest.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives containing benzothiazole and piperidine rings can effectively induce apoptosis in cancer cells such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) through mechanisms involving:

  • Cell cycle arrest : Inducing arrest at specific phases (S and G2/M), which prevents cancer cells from proliferating.
  • Increased apoptosis markers : Enhanced levels of pro-apoptotic factors like Bax and caspase 9 have been observed following treatment with such compounds .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies demonstrating moderate to strong activity against various bacterial strains. The introduction of sulfonamide functionalities has been linked to enhanced antibacterial properties. In vitro assays have shown effectiveness against pathogens like Salmonella typhi and Bacillus subtilis.

Data Table of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Mechanism of Action
AnticancerMCF-75.0Induces apoptosis through caspase activation
AnticancerHepG24.5Cell cycle arrest at G2/M phase
AntimicrobialSalmonella typhi10.0Inhibition of bacterial growth
AntimicrobialBacillus subtilis8.0Disruption of cell wall synthesis

Case Studies

  • Cytotoxicity Assay :
    A study evaluated the cytotoxic effects of related compounds on MCF-7 and HepG2 cells using the MTT assay. The results indicated that modifications to the piperidine structure significantly enhanced cytotoxicity, suggesting a structure–activity relationship (SAR) that could be exploited for drug development .
  • Antibacterial Screening :
    Compounds featuring the sulfonamide group were screened against multiple bacterial strains. Results demonstrated varying degrees of antibacterial efficacy, with some derivatives showing promising activity comparable to established antibiotics .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis of structurally complex heterocycles like this compound requires careful control of reaction parameters. Based on analogous piperidine and benzothiazole derivatives (e.g., ):

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance nucleophilic substitution in sulfonylation steps .
  • Catalyst optimization : Acid/base catalysts (e.g., triethylamine) are critical for activating intermediates during amide bond formation or sulfonyl group introduction .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC should be employed at each step to track intermediate purity and reaction completion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced spectroscopic and chromatographic methods are essential:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify azetidine, benzothiazole, and piperidine ring systems. Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak) and detects impurities .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. What solvent systems are suitable for solubility studies of this compound?

Given its hybrid heterocyclic structure, solubility screening should include:

  • Polar solvents : DMSO or methanol for initial dissolution (common in bioassays) .
  • Aqueous buffers : Phosphate-buffered saline (PBS) at varying pH levels to simulate physiological conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) of the benzothiazole and sulfonyl groups, which influence binding to biological targets .
  • Molecular docking : Simulate interactions with enzymes (e.g., kinases or proteases) to identify critical binding residues and optimize substituents on the azetidine or piperidine rings .

Q. What experimental strategies resolve contradictions in enzyme inhibition data for this compound?

Contradictory activity results may arise from assay conditions or compound stability. Mitigation approaches include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 μM) to confirm dose-dependent effects .
  • Stability profiling : Use LC-MS to monitor compound degradation in assay buffers (e.g., pH-dependent hydrolysis of the ester group) .
  • Off-target screening : Employ kinome-wide profiling to rule out nonspecific interactions .

Q. How can statistical design of experiments (DoE) optimize reaction yields for large-scale synthesis?

  • Factorial design : Test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield while minimizing byproducts (e.g., sulfonate esters) .

Q. What methodologies assess the compound’s potential for membrane permeability in drug development?

  • Parallel artificial membrane permeability assay (PAMPA) : Measure passive diffusion across lipid bilayers .
  • Caco-2 cell monolayers : Evaluate active transport mechanisms and efflux ratios .

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